tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[321]octane-2-carboxylate is a bicyclic compound with a unique structure that includes an oxo group, an oxa group, and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as the protection of functional groups, selective oxidation or reduction, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with oxo, oxa, and azabicyclo frameworks, such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
What sets tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate apart is its specific stereochemistry and the presence of both oxo and oxa groups within the bicyclic framework. This unique combination of features makes it a valuable compound for various research applications, offering distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-8-9(13)7(12)6-15-8/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
DEYBQTDVOJXRCF-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C(=O)[C@H]1CO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(=O)C1CO2 |
Origin of Product |
United States |
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